BLT-1

Description

Properties

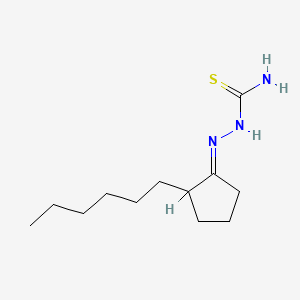

IUPAC Name |

[(E)-(2-hexylcyclopentylidene)amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3S/c1-2-3-4-5-7-10-8-6-9-11(10)14-15-12(13)16/h10H,2-9H2,1H3,(H3,13,15,16)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGUSBISUVLUJF-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCC1=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC\1CCC/C1=N\NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430563 | |

| Record name | [(2-hexylcyclopentylidene)amino]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321673-30-7 | |

| Record name | [(2-hexylcyclopentylidene)amino]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the function of BLT-1 in neutrophils

An In-depth Technical Guide on the Core Function of BLT1 in Neutrophils

For Researchers, Scientists, and Drug Development Professionals

Introduction

The leukotriene B4 receptor 1 (BLT1) is a high-affinity G protein-coupled receptor (GPCR) that plays a critical, non-redundant role in the function of neutrophils, the first line of defense in the innate immune system.[1][2] Its activation by the potent lipid chemoattractant leukotriene B4 (LTB4) orchestrates a cascade of events essential for neutrophil recruitment to sites of inflammation and the subsequent amplification of the inflammatory response.[1][2][3][4] This technical guide provides a comprehensive overview of the function of BLT1 in neutrophils, detailing its signaling pathways, role in chemotaxis and inflammation, and the effects of its antagonists.

Core Functions of BLT1 in Neutrophils:

-

Chemotaxis and Migration: BLT1 is a primary driver of neutrophil chemotaxis, guiding these leukocytes along a gradient of LTB4 to sites of injury or infection.[5][6]

-

Inflammatory Response Amplification: The LTB4-BLT1 axis acts as a crucial signal relay system. Neutrophils responding to primary chemoattractants produce and secrete LTB4, which then acts in an autocrine and paracrine manner to recruit and activate additional neutrophils, thereby amplifying the inflammatory cascade.[1][2][3][7]

-

Adhesion and Extravasation: BLT1 signaling is instrumental in promoting the firm adhesion of neutrophils to the endothelium and their subsequent transmigration into inflamed tissues.[8][9]

-

Degranulation and Oxidative Burst: Activation of BLT1 can lead to the release of granular enzymes and the production of reactive oxygen species (ROS), key components of the neutrophil's antimicrobial arsenal.

-

Apoptosis Regulation: Emerging evidence suggests a role for BLT1 signaling in regulating neutrophil apoptosis, a critical process for the resolution of inflammation.[10]

BLT1 Signaling Pathways in Neutrophils

Upon binding LTB4, BLT1, a Gαi-coupled receptor, initiates a complex network of intracellular signaling cascades that ultimately orchestrate the diverse functions of neutrophils.

Key Signaling Events:

-

G-Protein Activation: LTB4 binding induces a conformational change in BLT1, leading to the activation of the heterotrimeric G protein Gαi. This results in the dissociation of the Gαi and Gβγ subunits, both of which can activate downstream effectors.

-

Phosphoinositide 3-Kinase (PI3K) Activation: The Gβγ subunit directly activates PI3K, a key enzyme in neutrophil chemotaxis. PI3K catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt/PKB Activation: PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B), a serine/threonine kinase that plays a central role in cell survival and metabolism.

-

MAPK Activation: BLT1 signaling also leads to the activation of the mitogen-activated protein kinase (MAPK) cascades, including the ERK and p38 MAPK pathways.[5] These pathways are crucial for various cellular processes, including gene expression and cytokine production.

-

Calcium Mobilization: BLT1 activation triggers the release of intracellular calcium stores, a critical signal for many neutrophil functions, including degranulation and migration.

-

Actin Cytoskeleton Reorganization: The signaling events downstream of BLT1 converge on the regulation of the actin cytoskeleton, leading to cell polarization, the formation of pseudopods, and directed cell movement.[5]

Signaling Pathway Diagram:

Caption: BLT1 Signaling Cascade in Neutrophils.

Role of BLT1 in Neutrophil Chemotaxis and Inflammation

BLT1 is indispensable for the directed migration of neutrophils towards inflammatory stimuli. The LTB4 gradient acts as a powerful "find-me" signal, and BLT1 is the receptor that allows neutrophils to sense and respond to this call.

The Signal Relay Mechanism:

A key concept in understanding BLT1's role is the "signal relay" or "signal amplification" loop.[7]

-

Primary Chemoattractant Encounter: Neutrophils initially encounter primary chemoattractants at a site of inflammation, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) from bacteria or complement component C5a.

-

LTB4 Production and Secretion: This initial stimulation triggers the synthesis and release of LTB4 by the neutrophils themselves.

-

Autocrine and Paracrine Signaling: The secreted LTB4 then acts on the BLT1 receptors of the same neutrophil (autocrine) and neighboring neutrophils (paracrine).

-

Amplified Recruitment: This BLT1-mediated signaling amplifies the chemotactic response, leading to a robust and coordinated influx of neutrophils to the inflammatory focus.[3][7]

This signal relay is not simply redundant; in some inflammatory models, such as inflammatory arthritis, the expression of BLT1 on neutrophils is absolutely required for the recruitment of subsequent neutrophils, even those that may not express BLT1 themselves.[1][2][3]

Experimental Evidence:

Studies using BLT1-deficient (BLT1-/-) mice and specific BLT1 antagonists have unequivocally demonstrated the critical role of this receptor in various inflammatory models:

-

Inflammatory Arthritis: In the K/BxN serum transfer model of inflammatory arthritis, BLT1-/- mice are protected from developing the disease, and treatment with a BLT1 antagonist can reverse established arthritis.[1][2][4]

-

Spinal Cord Injury: The LTB4-BLT1 axis is significantly involved in neutrophil infiltration in the acute phase of spinal cord injury.[11]

-

Bacterial Peritonitis: BLT1 modulates neutrophil influx into the peritoneum during surgically induced bacterial peritonitis.[12]

Experimental Workflow: Adoptive Transfer of Neutrophils

To investigate the cell-autonomous and non-cell-autonomous functions of BLT1, adoptive transfer experiments are frequently employed. This involves isolating neutrophils from one type of mouse (e.g., wild-type) and transferring them into a different recipient mouse (e.g., BLT1-/-).

Caption: Adoptive Transfer Experimental Workflow.

BLT1 Antagonists and Their Effects on Neutrophils

Given the central role of BLT1 in inflammation, it has emerged as a promising therapeutic target for a variety of inflammatory diseases. Several potent and selective BLT1 antagonists have been developed and characterized.

Quantitative Data on BLT1 Antagonists:

| Antagonist | Target | Assay | Species | IC50 / EC50 | Reference |

| CP-105,696 | BLT1 | [3H]LTB4 Binding | Human | 8.42 ± 0.26 nM | [1][10][13] |

| LTB4-mediated Chemotaxis | Human | 5.0 ± 2.0 nM | [10][13] | ||

| CD11b Upregulation | Human | 430 nM (EC50) | [14] | ||

| U-75302 | BLT1 | PAF-mediated Chemotaxis | Human | >60% inhibition at 10 µM | [15] |

| LY223982 | BLT1 | [3H]LTB4 Displacement | Human | 13.2 nM | [11] |

| LTB4-induced Aggregation | Human | 100 nM | [11] | ||

| LTB4-induced Chemotaxis | Human | 6 µM | [11] |

Experimental Protocol: Neutrophil Chemotaxis Assay

The efficacy of BLT1 antagonists is often evaluated using in vitro neutrophil chemotaxis assays. A common method is the under-agarose assay.

Under-Agarose Chemotaxis Assay Protocol:

-

Prepare Agarose Plates: A mixture of agarose, cell culture medium, and fetal bovine serum is poured into petri dishes and allowed to solidify.

-

Create Wells: Three wells are cut into the agarose in a linear arrangement.

-

Load Wells:

-

Center Well: Loaded with isolated human or mouse neutrophils.

-

Outer Well 1: Loaded with the chemoattractant (e.g., LTB4 or fMLP).

-

Outer Well 2: Loaded with a negative control (medium).

-

-

Incubation: The plate is incubated for several hours to allow the neutrophils to migrate.

-

Analysis: The distance migrated by the neutrophils towards the chemoattractant is measured and compared between control and antagonist-treated cells.

Caption: Neutrophil Chemotaxis Assay Workflow.

Conclusion

BLT1 is a pivotal receptor in neutrophil biology, acting as the primary sensor for the potent chemoattractant LTB4. Its role extends beyond simple chemotaxis to encompass the amplification of the inflammatory response, adhesion, extravasation, and potentially the resolution of inflammation. The detailed understanding of its signaling pathways and its critical, non-redundant function in various inflammatory disease models has positioned BLT1 as a highly attractive target for therapeutic intervention. The development of specific BLT1 antagonists holds significant promise for the treatment of a wide range of neutrophil-driven inflammatory conditions. Further research into the nuanced roles of BLT1 signaling will undoubtedly continue to provide valuable insights for drug development professionals and scientists in the field of immunology and inflammation.

References

- 1. medkoo.com [medkoo.com]

- 2. A unique requirement for the leukotriene B4 receptor BLT1 for neutrophil recruitment in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. A unique requirement for the leukotriene B4 receptor BLT1 for neutrophil recruitment in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adoptive Transfer of Isolated Bone Marrow Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Adoptive Transfer of Isolated Bone Marrow Neutrophils [bio-protocol.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Specific inhibition of leukotriene B4-induced neutrophil activation by LY223982 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Leukotriene B4 Receptor (BLT-1) Modulates Neutrophil Influx into the Peritoneum but Not the Lung and Liver during Surgically Induced Bacterial Peritonitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. escholarship.org [escholarship.org]

- 15. BioKB - Publication [biokb.lcsb.uni.lu]

An In-depth Technical Guide to the Mechanism of Leukotriene B4 Binding to the BLT1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in orchestrating inflammatory responses. Its effects are primarily mediated through the high-affinity G protein-coupled receptor, BLT1. The interaction between LTB4 and BLT1 initiates a cascade of intracellular signaling events, leading to leukocyte chemotaxis, activation, and survival, thereby contributing to the pathogenesis of various inflammatory diseases. Understanding the precise mechanism of LTB4 binding to BLT1 is paramount for the rational design of novel therapeutics targeting this axis. This technical guide provides a comprehensive overview of the structural basis of LTB4-BLT1 interaction, the key molecular determinants of binding and receptor activation, the downstream signaling pathways, and detailed protocols for key experimental assays used to investigate this interaction.

Introduction

Leukotriene B4 (LTB4) is an eicosanoid derived from arachidonic acid via the 5-lipoxygenase pathway. It is a powerful chemoattractant for leukocytes, particularly neutrophils, and is implicated in a wide range of inflammatory conditions, including asthma, rheumatoid arthritis, and atherosclerosis. The biological functions of LTB4 are predominantly mediated by its cell surface receptor, BLT1, a member of the G protein-coupled receptor (GPCR) superfamily. Upon LTB4 binding, BLT1 undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins, primarily of the Gαi subtype, initiating a downstream signaling cascade that ultimately results in cellular responses such as chemotaxis, degranulation, and production of reactive oxygen species.[1][2]

The LTB4-BLT1 signaling axis represents a promising target for anti-inflammatory therapies. A thorough understanding of the molecular intricacies of their interaction is therefore essential for the development of effective and specific modulators of BLT1 activity. This guide will delve into the current knowledge of the LTB4-BLT1 binding mechanism, supported by structural data, mutagenesis studies, and functional assays.

Structural Basis of LTB4 Binding and BLT1 Activation

Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the binding of LTB4 to the human BLT1 receptor. The cryo-EM structure of the LTB4-bound human BLT1 in complex with a Gαi protein reveals the precise binding pocket and the conformational changes associated with receptor activation.[3][4]

LTB4 binds in a deep, largely hydrophobic pocket within the transmembrane (TM) domain of BLT1. The binding site is formed by residues from TM helices 2, 3, 4, 5, 6, and 7. The carboxylate group of LTB4 forms crucial ionic interactions with positively charged residues at the extracellular opening of the binding pocket, while the hydrophobic tail of the lipid extends into the hydrophobic core of the receptor.

Key Residues in LTB4 Binding and Receptor Activation

Site-directed mutagenesis studies, guided by structural data and molecular modeling, have identified several key amino acid residues within BLT1 that are critical for LTB4 binding and subsequent receptor activation. These residues are located within the transmembrane helices and extracellular loops.

A hydrogen-bond network involving water molecules and key polar residues within the binding pocket is a crucial determinant for LTB4 binding.[4] The displacement of specific residues, such as M101 and I271, is believed to be a key mechanism in receptor activation.[4]

Data Presentation: Quantitative Analysis of LTB4-BLT1 Interaction

The interaction between LTB4 and BLT1 has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data from the literature.

| Ligand | Receptor | Assay Type | Cell Type/System | Affinity (Kd) | Reference |

| [³H]-LTB4 | Human BLT1 | Radioligand Binding | Human Polymorphonuclear Leukocytes | 10.8 - 13.9 nM | [5] |

| LTB4 | Human BLT1 | Functional (Calcium Mobilization) | Differentiated HL-60 cells | 7.3 x 10⁻⁸ M | [6] |

| [³H]-LTB4 | Guinea Pig BLT1 | Radioligand Binding | Guinea Pig Spleen Homogenate | - | [7] |

Table 1: Binding Affinities (Kd) of LTB4 for BLT1 Receptor.

| Ligand | Receptor | Assay Type | Cell Type | Potency (EC50/IC50) | Reference |

| LTB4 | Human BLT1 | Calcium Mobilization | Monocytes | EC50: 1.17 nM | [8] |

| LTB4 | Human BLT1 | Calcium Mobilization | Deactivated PMN Leukocytes | EC50: 3 x 10⁻⁸ M | [6] |

| LTB4 Analogs (20-hydroxy-LTB4) | Human BLT1 | Radioligand Binding Competition | Guinea Pig Spleen Homogenate | 8-fold less effective than LTB4 | [7] |

| LTB4 Analogs (6-trans-LTB4) | Human BLT1 | Radioligand Binding Competition | Guinea Pig Spleen Homogenate | 640-fold less effective than LTB4 | [7] |

| LTB4 Analogs (20-carboxy-LTB4) | Human BLT1 | Radioligand Binding Competition | Guinea Pig Spleen Homogenate | 1000-fold less effective than LTB4 | [7] |

| MK-D-046 (antagonist) | Human BLT1 | cAMP Assay | HEK293 cells | IC50: 2 nM | [9] |

Table 2: Functional Potency (EC50) and Inhibitory Potency (IC50) of Ligands for BLT1.

| Mutation | Effect on LTB4 Binding/Signaling | Assay Type | Reference |

| F74A | Significantly reduced signaling | SRE Reporter Assay | [10][11] |

| L78A | Significantly reduced signaling | SRE Reporter Assay | [10][11] |

| H94A | Significantly reduced signaling | SRE Reporter Assay | [10][11] |

| M101A | Significantly reduced signaling | SRE Reporter Assay | [10][11] |

| Y102A | Significantly reduced signaling | SRE Reporter Assay | [10][11] |

| R156A | Significantly reduced signaling | SRE Reporter Assay | [10][11] |

| E185A | Significantly reduced signaling | SRE Reporter Assay | [10][11] |

| W234A | Significantly reduced signaling | SRE Reporter Assay | [10][11] |

| R267A | Significantly reduced signaling | SRE Reporter Assay | [10][11] |

| I271A | Significantly reduced signaling | SRE Reporter Assay | [10][11] |

| F275A | Significantly reduced signaling | SRE Reporter Assay | [10][11] |

| F77A | No significant effect on signaling | SRE Reporter Assay | [10][11] |

| H238A | No significant effect on signaling | SRE Reporter Assay | [10][11] |

| N268A | No significant effect on signaling | SRE Reporter Assay | [10][11] |

Table 3: Effects of Point Mutations in BLT1 on LTB4-Mediated Signaling. SRE: Serum Response Element.

Signaling Pathways Downstream of BLT1 Activation

Upon LTB4 binding and subsequent conformational change, BLT1 couples to pertussis toxin-sensitive Gαi proteins. This coupling leads to the dissociation of the Gαi and Gβγ subunits, which then activate multiple downstream effector pathways.

Caption: LTB4-BLT1 Signaling Cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the LTB4-BLT1 interaction.

Site-Directed Mutagenesis of the BLT1 Receptor

This protocol is based on the QuikChange™ site-directed mutagenesis method.[12][13]

Materials:

-

Plasmid DNA containing the human LTB4R1 gene

-

Mutagenic primers (forward and reverse)

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

10x reaction buffer

-

dNTP mix

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., XL1-Blue)

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

-

PCR Amplification:

-

Set up the PCR reaction with plasmid DNA, mutagenic primers, high-fidelity DNA polymerase, reaction buffer, and dNTPs.

-

Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The extension time should be approximately 1 minute per kb of plasmid length.

-

-

DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Verification: Select individual colonies, isolate plasmid DNA, and verify the desired mutation by DNA sequencing.

Expression of BLT1 in HEK293 Cells

This protocol describes the transient transfection of HEK293 cells for the expression of the BLT1 receptor.[14][15]

Materials:

-

HEK293 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Plasmid DNA encoding the BLT1 receptor

-

Transfection reagent (e.g., Lipofectamine 2000 or PEI)

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

-

Transfection Complex Formation:

-

Dilute the BLT1 plasmid DNA in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.

-

-

Transfection: Add the DNA-transfection reagent complexes dropwise to the cells in each well.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for receptor expression.

-

Verification of Expression: Receptor expression can be verified by methods such as Western blotting, flow cytometry (if the receptor is tagged with a fluorescent protein), or by functional assays.

Radioligand Binding Assay

This protocol describes a filtration-based radioligand binding assay to determine the affinity of LTB4 for the BLT1 receptor.[7][16]

Materials:

-

Membranes from cells expressing the BLT1 receptor

-

[³H]-LTB4 (radioligand)

-

Unlabeled LTB4

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membranes, [³H]-LTB4 at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled LTB4 (for competition assays) or buffer (for saturation assays).

-

Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax (for saturation assays) or the IC50 and Ki (for competition assays).

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to LTB4 stimulation using the fluorescent dye Indo-1 AM.[17][18][19]

Materials:

-

BLT1-expressing cells (e.g., transfected HEK293 cells or neutrophils)

-

Indo-1 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

LTB4

-

Flow cytometer with UV excitation and dual-emission detection capabilities

Procedure:

-

Cell Loading:

-

Resuspend the cells in HBSS.

-

Add Indo-1 AM (final concentration 1-5 µM) and Pluronic F-127 (to aid in dye solubilization) to the cell suspension.

-

Incubate at 37°C for 30-45 minutes in the dark.

-

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Resuspension: Resuspend the cells in HBSS at a suitable concentration for flow cytometry.

-

Data Acquisition:

-

Acquire a baseline fluorescence reading of the cells on the flow cytometer for 30-60 seconds.

-

Add LTB4 to the cell suspension and continue to record the fluorescence signal for several minutes.

-

-

Data Analysis: Analyze the data by calculating the ratio of the fluorescence emission at ~400 nm (calcium-bound Indo-1) to that at ~500 nm (calcium-free Indo-1) over time.

Neutrophil Chemotaxis Assay

This protocol describes a transwell migration assay to assess the chemotactic response of neutrophils to LTB4.[2][20][21]

Materials:

-

Isolated human neutrophils

-

RPMI 1640 medium with 0.5% BSA

-

LTB4

-

Transwell inserts with a 3-5 µm pore size membrane

-

24-well plate

-

Cell viability assay reagent (e.g., CellTiter-Glo)

Procedure:

-

Assay Setup:

-

Add medium containing LTB4 at various concentrations to the lower chambers of the 24-well plate.

-

Add medium alone to the control wells.

-

-

Cell Seeding: Resuspend the isolated neutrophils in medium and add them to the upper chamber of the transwell inserts.

-

Incubation: Place the inserts into the wells of the 24-well plate and incubate at 37°C in a CO₂ incubator for 1-2 hours.

-

Quantification of Migration:

-

Remove the transwell inserts.

-

Quantify the number of neutrophils that have migrated to the lower chamber using a cell counting method or a cell viability assay.

-

-

Data Analysis: Plot the number of migrated cells against the concentration of LTB4 to generate a chemotactic dose-response curve.

Caption: Experimental Workflow for Studying LTB4-BLT1 Interaction.

Conclusion

The intricate mechanism of LTB4 binding to its high-affinity receptor, BLT1, is a cornerstone of inflammatory signaling. The elucidation of the cryo-EM structure of the LTB4-BLT1-Gi complex has provided a detailed roadmap for understanding the molecular determinants of this interaction. This technical guide has summarized the key structural features, quantitative binding data, and downstream signaling events. Furthermore, the detailed experimental protocols provided herein offer a practical resource for researchers aiming to investigate the LTB4-BLT1 axis. A continued and detailed investigation of this ligand-receptor system will undoubtedly pave the way for the development of novel and targeted anti-inflammatory therapeutics.

References

- 1. rupress.org [rupress.org]

- 2. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. 7vkt - cryo-EM structure of LTB4-bound BLT1 in complex with Gi protein - Summary - Protein Data Bank Japan [pdbj.org]

- 5. Specific binding of leukotriene B4 to receptors on human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transduction by leukotriene B4 receptors of increases in cytosolic calcium in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The development of a sensitive and specific radioreceptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights on ligand recognition at the human leukotriene B4 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 13. static.igem.org [static.igem.org]

- 14. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tripod.nih.gov [tripod.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. bu.edu [bu.edu]

- 18. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 19. med.nyu.edu [med.nyu.edu]

- 20. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. criver.com [criver.com]

An In-depth Technical Guide to BLT-1 Downstream Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

BLT-1 Receptor Activation and G Protein Coupling

This compound is a classic seven-transmembrane domain GPCR that is primarily coupled to the Gi/o family of heterotrimeric G proteins.[4][5] The binding of LTB4 to this compound induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi-GTP subunit from the Gβγ dimer, both of which are then free to interact with and modulate the activity of downstream effector proteins.[6][7]

The NF-κB Signaling Cascade

Activation of the Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the pro-inflammatory response mediated by this compound. NF-κB transcription factors are critical regulators of genes involved in inflammation, immunity, and cell survival.[8][9] The LTB4/BLT-1 axis has been shown to amplify NF-κB activation in immune cells like macrophages.[8][10]

The signaling cascade from this compound to NF-κB activation involves the following key steps:

-

Gβγ-Mediated PLC Activation: The dissociated Gβγ subunits from the activated G protein complex can directly activate Phospholipase C (PLC) isoforms.[11]

-

Generation of Second Messengers: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

-

Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[12][13] The increased intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC) isoforms.[11][12]

-

IKK Complex Activation: Activated PKC can then, through a series of intermediate steps that may involve other kinases and scaffold proteins, lead to the phosphorylation and activation of the IκB kinase (IKK) complex.

-

IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which sequesters NF-κB (typically the p50/p65 heterodimer) in the cytoplasm.[8] Phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome.[8]

-

NF-κB Nuclear Translocation and Gene Transcription: The degradation of IκBα unmasks the nuclear localization signal on the NF-κB complex, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and other inflammatory mediators.[8][10][14]

The MAPK Signaling Cascades

Mitogen-activated protein kinase (MAPK) cascades are key signaling pathways that regulate a wide array of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis. This compound activation leads to the phosphorylation and activation of several members of the MAPK family, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.[15]

The activation of MAPK pathways by this compound is complex and can be initiated by both Gαi and Gβγ subunits, often involving intermediates such as PI3K/Akt and small GTPases like Ras and Rac.

ERK1/2 Pathway

The ERK1/2 pathway is robustly activated downstream of this compound and plays a role in cell proliferation, survival, and inflammation.[16][17]

-

Gβγ-Mediated PI3K Activation: The Gβγ subunits can activate phosphoinositide 3-kinase (PI3K).[17][18]

-

PIP3 Generation and Akt Activation: PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and its upstream activator PDK1. This leads to the phosphorylation and activation of Akt.[18]

-

Ras/Raf/MEK/ERK Cascade: The precise link from this compound/PI3K/Akt to the classical Ras-Raf-MEK-ERK cascade can be cell-type specific and may involve other adaptor proteins and small GTPases. Activated Ras initiates a kinase cascade, sequentially phosphorylating and activating Raf, MEK1/2, and finally ERK1/2.[7]

-

Downstream Effects: Activated ERK1/2 can phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression and cellular function.

JNK and p38 MAPK Pathways

The activation of JNK and p38 MAPKs is often associated with cellular stress responses and the production of inflammatory cytokines.

-

G-Protein and Small GTPase Involvement: The activation of JNK and p38 pathways downstream of this compound is also mediated by G protein subunits and can involve small GTPases of the Rho family (e.g., Rac and Cdc42).

-

MAPKKK Activation: These upstream signals converge on MAPK kinase kinases (MAPKKKs), such as TAK1, which then phosphorylate and activate MAPK kinases (MAPKKs) like MKK4/7 (for JNK) and MKK3/6 (for p38).[19]

-

JNK and p38 Activation: The activated MAPKKs then phosphorylate and activate JNK and p38 MAPK, respectively.

-

Inflammatory Gene Expression: Activated JNK and p38 can phosphorylate transcription factors such as c-Jun (a component of AP-1) and ATF2, leading to the expression of inflammatory genes.

Quantitative Data on this compound Downstream Signaling

The following tables summarize quantitative data from various studies investigating the effects of LTB4 on this compound downstream signaling pathways.

Table 1: LTB4 Dose-Dependent Activation of NF-κB and MAPK Pathways

| Parameter Measured | Cell Type | LTB4 Concentration | Response | Reference |

| NF-κB DNA Binding Activity | Monocytic Cells | 10⁻⁷ mol/L | Maximal activation | [6] |

| IκBα Phosphorylation | Monocytic Cells | 10⁻⁷ mol/L | Increased phosphorylation | [6] |

| ERK1/2 Phosphorylation | Monocytic Cells | 10⁻⁷ mol/L | Peak phosphorylation at 15 min | [4] |

| JNK1/2 Phosphorylation | Monocytic Cells | 10⁻⁷ mol/L | Peak phosphorylation at 15 min | [4] |

| Akt Phosphorylation | Monocytic Cells | 10⁻⁷ mol/L | Peak phosphorylation at 15 min | [4] |

| Superoxide Production | Human Neutrophils | 10 nmol/L | 180% ± 41% of control | [7] |

| Chemiluminescence | Human Neutrophils | 10 nmol/L | 323% of control | [7] |

Table 2: Time-Course of LTB4-Induced Signaling Events

| Parameter Measured | Cell Type | LTB4 Concentration | Time Point | Response | Reference |

| NF-κB DNA Binding Activity | Monocytic Cells | 10⁻⁷ mol/L | 90 min | Peak activation | [6] |

| IκBα Phosphorylation | Macrophages | (LPS-induced) | 15 min | Peak activation | [20] |

| ERK1/2 Phosphorylation | Monocytic Cells | 10⁻⁷ mol/L | 15 min | Peak activation | [4] |

| JNK1/2 Phosphorylation | Monocytic Cells | 10⁻⁷ mol/L | 15 min | Peak activation | [4] |

| Akt Phosphorylation | Monocytic Cells | 10⁻⁷ mol/L | 15 min | Peak activation | [4] |

| Histone H4 Kinase Activity | Rabbit Neutrophils | Not specified | 10 sec | Peak activation | [21] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound downstream signaling.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 in cell lysates following stimulation with LTB4.

Materials:

-

Cell culture reagents

-

LTB4

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and grow to 70-80% confluency. For reduced basal signaling, serum-starve cells for 4-16 hours prior to stimulation. Treat cells with various concentrations of LTB4 for a fixed time (dose-response) or with a fixed concentration of LTB4 for various times (time-course).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the chemiluminescent signal.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK1/2.

-

Densitometry: Quantify the band intensities using image analysis software. The level of ERK1/2 phosphorylation is expressed as the ratio of the phospho-ERK1/2 signal to the total-ERK1/2 signal.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound activation.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmid for this compound (if not endogenously expressed)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

-

Control reporter plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

LTB4

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the this compound expression plasmid, the NF-κB firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Cell Stimulation: After 24-48 hours of transfection, replace the medium and stimulate the cells with a dose-range of LTB4 for 6-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay: Transfer the cell lysate to a luminometer plate. Add the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence. Then, add the Stop & Glo® Reagent (to quench the firefly reaction and initiate the Renilla reaction) and measure the Renilla luminescence.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Express the results as fold induction over unstimulated control cells.

Gαi Activation Assay

This assay directly measures the activation of Gαi subunits following this compound stimulation by detecting the GTP-bound form of Gαi.

Materials:

-

Cells expressing this compound

-

LTB4

-

Gαi Activation Assay Kit (containing anti-active Gαi monoclonal antibody and protein A/G agarose beads)

-

Lysis/Assay buffer

-

Anti-Gαi antibody for Western blotting

Procedure:

-

Cell Culture and Stimulation: Culture cells to 80-90% confluency and stimulate with LTB4 for the desired time.

-

Cell Lysis: Lyse the cells in ice-cold Gαi activation assay lysis buffer.

-

Immunoprecipitation of Active Gαi: Incubate the cell lysates with an antibody specific for the GTP-bound (active) conformation of Gαi. Precipitate the antibody-Gαi complex using protein A/G agarose beads.

-

Western Blot Analysis: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with an antibody that recognizes total Gαi.

-

Data Analysis: The amount of active Gαi is determined by the intensity of the band corresponding to Gαi in the immunoprecipitated samples.

Phospholipase C (PLC) Activity Assay

This assay measures the enzymatic activity of PLC by quantifying the hydrolysis of a chromogenic substrate.

Materials:

-

Cell or tissue lysates

-

PLC Activity Assay Kit (containing PLC assay buffer, PLC substrate, and a standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.

-

Standard Curve Preparation: Prepare a standard curve using the provided PLC standard.

-

Assay Reaction: Add the samples and standards to a 96-well plate. Prepare a reaction mix containing the PLC substrate and add it to the wells to initiate the reaction.

-

Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm in a kinetic mode for a specified period (e.g., 60 minutes).

-

Data Analysis: Calculate the PLC activity in the samples based on the rate of change in absorbance and by comparing it to the standard curve.

Conclusion

The activation of this compound by LTB4 triggers a complex and interconnected network of downstream signaling pathways, with the NF-κB and MAPK cascades playing central roles in mediating the pro-inflammatory and immunomodulatory effects of this lipid mediator. A thorough understanding of these pathways, facilitated by the experimental approaches detailed in this guide, is essential for the rational design and development of therapeutic agents that target this compound signaling for the treatment of a wide range of human diseases. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers in both academic and industrial settings who are dedicated to unraveling the complexities of this compound biology and its implications for human health.

References

- 1. Gαi Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Leukotriene B4 amplifies NF-κB activation in mouse macrophages by reducing SOCS1 inhibition of MyD88 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular targeting of Gα and Gβγ subunits: a potential approach for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leukotriene B4 enhances the activity of nuclear factor-kappaB pathway through BLT1 and BLT2 receptors in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phospholipase C (PLC) Activity Assay Kit Sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 11. neb.com [neb.com]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]

- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 19. academic.oup.com [academic.oup.com]

- 20. JCI - Leukotriene B4 amplifies NF-κB activation in mouse macrophages by reducing SOCS1 inhibition of MyD88 expression [jci.org]

- 21. Stimulation of a histone H4 protein kinase in Triton X-100 lysates of rabbit peritoneal neutrophils pretreated with chemotactic factors: effect of leukotriene B4 and cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Cloning of the Human BLT-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pivotal discovery and molecular cloning of the human high-affinity leukotriene B4 receptor, BLT-1. Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, and its receptor, this compound, represents a significant therapeutic target for a range of inflammatory diseases. This document details the key experimental methodologies, presents quantitative data in a structured format, and visualizes the critical pathways and workflows involved in this landmark research.

Discovery and Cloning of the Human this compound Receptor

The human this compound receptor was first successfully cloned and characterized in 1997 by Yokomizo and colleagues from a differentiated human promyelocytic leukemia cell line, HL-60.[1] This cell line was known to be responsive to LTB4, suggesting the presence of its receptor. The cloning strategy employed was a subtractive hybridization approach, a powerful technique for identifying differentially expressed genes.

Experimental Workflow for this compound Cloning

The cloning of the this compound receptor involved a multi-step process, beginning with the preparation of cDNA libraries and culminating in the functional characterization of the cloned receptor.

Quantitative Data Summary

The initial characterization of the cloned this compound receptor yielded critical quantitative data regarding its binding affinity for LTB4 and its functional coupling to intracellular signaling pathways.

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Kd) | |||

| [3H]LTB4 | COS-7 cells expressing this compound | 0.154 nM | [1] |

| [3H]LTB4 | Retinoic acid-differentiated HL-60 cells | Comparable to COS-7 expressing this compound | [1] |

| Functional Response (EC50) | |||

| LTB4-induced Ca2+ mobilization | CHO cells expressing this compound | ~1 nM | [1] |

| LTB4-induced chemotaxis | CHO cells expressing this compound | ~0.1 nM | [1] |

| Inhibition | |||

| Pertussis Toxin (chemotaxis) | CHO cells expressing this compound | Sensitive | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments performed in the discovery and cloning of the human this compound receptor, based on the procedures described by Yokomizo et al. (1997) and standard molecular biology techniques of that era.

Cell Culture and Differentiation

-

Cell Line: Human promyelocytic leukemia HL-60 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Differentiation: To induce the expression of LTB4 receptors, HL-60 cells were cultured in the presence of 1 µM all-trans retinoic acid for 4-5 days.[2][3]

Subtraction Hybridization Cloning

This technique was pivotal in isolating the this compound cDNA by removing transcripts common to both undifferentiated and differentiated HL-60 cells, thereby enriching for genes induced during differentiation.

-

mRNA Isolation: Poly(A)+ RNA was isolated from both undifferentiated (driver) and retinoic acid-differentiated (tester) HL-60 cells.

-

cDNA Synthesis: Double-stranded cDNA was synthesized from both mRNA populations.

-

First Hybridization: The tester cDNA was hybridized with an excess of driver cDNA.

-

Second Hybridization: The remaining unhybridized tester cDNA (enriched for differentially expressed genes) was hybridized with a fresh batch of excess driver cDNA.

-

PCR Amplification: The resulting subtracted cDNA was amplified by PCR using primers specific to the adaptors ligated to the cDNA ends.

-

Library Construction and Screening: The amplified cDNA was cloned into a suitable vector to create a subtracted cDNA library, which was then screened by colony hybridization to identify specific clones of interest.

Northern Blot Analysis

Northern blotting was used to determine the tissue distribution and transcript size of the this compound receptor.

-

RNA Isolation: Total RNA was extracted from various human tissues and cell lines.

-

Electrophoresis: 20 µg of total RNA per lane was separated on a 1% agarose gel containing formaldehyde.

-

Transfer: The separated RNA was transferred to a nylon membrane.

-

Hybridization: The membrane was hybridized with a 32P-labeled DNA probe corresponding to the open reading frame of the this compound cDNA.

-

Washing and Autoradiography: The membrane was washed under stringent conditions to remove non-specific binding, and the hybridized probe was visualized by autoradiography.

Expression of this compound in Mammalian Cells

To functionally characterize the cloned receptor, its cDNA was expressed in mammalian cell lines that do not endogenously express the LTB4 receptor.

-

Transient Expression: The open reading frame of the this compound cDNA was subcloned into an expression vector (e.g., pcDNA3) and transfected into COS-7 cells using a lipofection-based method.

-

Stable Expression: For long-term studies, the expression vector was transfected into Chinese Hamster Ovary (CHO) cells, and stable clones were selected using an appropriate antibiotic resistance marker.

Radioligand Binding Assay

This assay was used to determine the binding affinity of LTB4 to the cloned receptor.

-

Membrane Preparation: Membranes were prepared from COS-7 cells transiently expressing the this compound receptor.

-

Binding Reaction: The membranes were incubated with various concentrations of [3H]LTB4 in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA) at 4°C.

-

Separation of Bound and Free Ligand: The reaction mixture was filtered through glass fiber filters to separate membrane-bound [3H]LTB4 from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: Specific binding was determined by subtracting non-specific binding (measured in the presence of a large excess of unlabeled LTB4) from total binding. The dissociation constant (Kd) and maximum binding capacity (Bmax) were calculated by Scatchard analysis.

Intracellular Calcium Mobilization Assay

This assay measures the ability of the receptor to signal through the Gq protein pathway, leading to an increase in intracellular calcium concentration.[4]

-

Cell Loading: CHO cells stably expressing this compound were loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM, by incubation in a physiological salt solution.

-

Stimulation: The loaded cells were stimulated with various concentrations of LTB4.

-

Fluorescence Measurement: Changes in intracellular calcium concentration were monitored by measuring the fluorescence of the dye using a fluorometer or a fluorescence microscope. The ratio of fluorescence emission at two different excitation wavelengths (for Fura-2) is proportional to the intracellular calcium concentration.

Inositol Phosphate Accumulation Assay

This assay provides a more direct measure of Gq-mediated phospholipase C activation.[5][6]

-

Cell Labeling: CHO cells expressing this compound were labeled by overnight incubation with [3H]myo-inositol.

-

Stimulation: The labeled cells were stimulated with LTB4 in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction and Separation: The reaction was stopped, and the inositol phosphates were extracted and separated by ion-exchange chromatography.

-

Quantification: The radioactivity in the inositol phosphate fractions was determined by liquid scintillation counting.

Adenylyl Cyclase Inhibition Assay

This assay is used to determine if the receptor couples to Gi proteins, which inhibit the activity of adenylyl cyclase.

-

Membrane Preparation: Membranes were prepared from CHO cells stably expressing this compound.

-

Assay Reaction: The membranes were incubated with ATP, forskolin (to stimulate adenylyl cyclase), and various concentrations of LTB4.

-

cAMP Measurement: The amount of cAMP produced was measured using a competitive binding assay or an enzyme immunoassay.

-

Pertussis Toxin Treatment: To confirm Gi coupling, cells were pre-treated with pertussis toxin, which ADP-ribosylates and inactivates Gi proteins, before the adenylyl cyclase assay.

Chemotaxis Assay

This assay measures the ability of the receptor to mediate cell migration towards a chemoattractant gradient.

-

Assay Setup: A Boyden chamber or a similar chemotaxis chamber with a porous membrane separating the upper and lower wells was used.

-

Cell Seeding: CHO cells expressing this compound were placed in the upper chamber.

-

Chemoattractant Gradient: LTB4 at various concentrations was placed in the lower chamber.

-

Incubation: The chamber was incubated for a few hours to allow cell migration.

-

Quantification: The number of cells that migrated through the membrane to the lower chamber was counted under a microscope.

-

Pertussis Toxin Treatment: To determine the involvement of Gi proteins, cells were pre-treated with pertussis toxin before the chemotaxis assay.

Signaling Pathways of the Human this compound Receptor

The this compound receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi and Gq families of heterotrimeric G proteins.[7] This dual coupling allows the receptor to activate multiple downstream signaling cascades, leading to a variety of cellular responses, most notably chemotaxis and inflammation.

Upon binding of its ligand, LTB4, the this compound receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. The activated Gα subunit and the Gβγ dimer then dissociate to activate their respective downstream effectors.

-

Gi Pathway: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits released from Gi are crucial for mediating the chemotactic response. This pathway is sensitive to pertussis toxin, which specifically ADP-ribosylates and inactivates Gi proteins.[1][8]

-

Gq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events contribute to various inflammatory responses.[1][9]

Conclusion

The discovery and cloning of the human this compound receptor were a landmark achievement in the field of inflammation research. The meticulous application of molecular cloning techniques, coupled with rigorous functional characterization, provided the first molecular insights into how the potent pro-inflammatory lipid mediator LTB4 exerts its effects on target cells. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in drug development, providing a solid foundation for further investigation into the role of the this compound receptor in health and disease and for the development of novel anti-inflammatory therapeutics.

References

- 1. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Effective Model of the Retinoic Acid Induced HL-60 Differentiation Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoic acid-induced granulocytic differentiation of HL-60 myeloid leukemia cells is mediated directly through the retinoic acid receptor (RAR-alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increases in intracellular calcium via activation of an endogenous P2-purinoceptor in cultured CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gi/o Protein-Dependent and -Independent Actions of Pertussis Toxin (PTX) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo chemotaxis using CHO cells expressing human leukotriene B4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

physiological role of BLT-1 in innate immunity

An In-depth Technical Guide to the Physiological Role of BLT1 in Innate Immunity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukotriene B4 (LTB4) is a potent, rapidly synthesized lipid mediator derived from arachidonic acid, playing a pivotal role in the initiation and amplification of inflammatory responses.[1][2] Its biological effects are primarily mediated through the high-affinity G protein-coupled receptor (GPCR), BLT1.[3][4][5] BLT1 is predominantly expressed on the surface of innate immune cells, including neutrophils, monocytes, macrophages, and dendritic cells, making it a central player in orchestrating the early stages of host defense and a key therapeutic target for a wide range of inflammatory diseases.[5][6][7] This technical guide provides a comprehensive overview of the physiological role of BLT1 in innate immunity, detailing its signaling pathways, cellular functions, and the experimental methodologies used to elucidate its mechanisms.

BLT1 Signaling Pathways

BLT1 is a classical seven-transmembrane receptor that couples primarily to the Gαi and Gαq classes of heterotrimeric G proteins.[2] Ligand binding by LTB4 induces a conformational change in the receptor, triggering the dissociation of the G protein subunits and initiating downstream signaling cascades that are critical for cellular activation, migration, and effector functions.

Core Signaling Cascade

Upon activation by LTB4, BLT1 initiates a series of intracellular events:

-

G Protein Activation: The receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its activation and dissociation from the βγ dimer.[8]

-

Downstream Effectors:

-

Second Messenger Generation: Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm. The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC).

-

MAPK and PI3K/Akt Activation: The signaling cascade further engages the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK and p38) and the PI3K/Akt pathway, which are crucial for cell survival, gene expression, and migration.[6]

This intricate signaling network allows BLT1 to control a wide array of cellular functions, most notably the chemotactic response of leukocytes.

Visualization of the BLT1 Signaling Pathway

Caption: Core BLT1 signaling cascade upon LTB4 binding.

Role of BLT1 in Innate Immune Cells

Neutrophils

Neutrophils are the first responders to sites of infection and injury, and BLT1 is a master regulator of their function.

-

Chemotaxis and Signal Relay: LTB4 is a potent chemoattractant for neutrophils, with optimal migration observed at concentrations around 10⁻⁶ M.[12] Critically, the LTB4-BLT1 axis acts as a signal-relay system. Neutrophils responding to primary chemoattractants (like fMLP) produce and secrete LTB4, which then acts in an autocrine and paracrine manner to amplify the chemotactic response and recruit more neutrophils to the site of inflammation.[5] Inhibition of the LTB4 pathway drastically reduces neutrophil chemotaxis towards fMLP.[5]

-

Extravasation: BLT1 is essential for the entire process of neutrophil extravasation from the bloodstream into tissues. This includes the steps of intraluminal crawling, firm adhesion to the endothelium, and transendothelial migration.[4][13][14] In models of spinal cord injury, BLT1 knockout mice show significantly suppressed neutrophil infiltration compared to wild-type mice.[13]

-

Resolution of Inflammation: Beyond recruitment, BLT1 signaling plays an unexpected role in promoting neutrophil apoptosis. This is critical for the timely clearance of neutrophils from inflamed tissues and the resolution of inflammation, preventing chronic tissue damage.[9]

Macrophages

BLT1 signaling in macrophages is multifaceted, contributing to both pro-inflammatory and regulatory functions.

-

Phagocytosis: The LTB4-BLT1 axis is a pivotal regulator of macrophage phagocytosis. BLT1-deficient macrophages exhibit attenuated FcγR-dependent phagocytosis.[10] Exogenous LTB4 can augment the phagocytic capability of macrophages; for instance, LTB4-stimulated wild-type macrophages phagocytosed nearly twice as many opsonized zymosan particles as unstimulated cells.[9][10] This function is crucial for clearing pathogens like Borrelia burgdorferi.[9]

-

Inflammatory Response: LTB4 can directly stimulate pro-inflammatory pathways in macrophages, leading to the activation of NF-κB and JNK and the subsequent production of cytokines like TNF-α and IL-6.[3] In aged mice, BLT1 expression is increased on adipose tissue macrophages, and its antagonism can reduce IL-6 expression during endotoxemia.[6]

-

Immune Modulation: Paradoxically, the LTB4-BLT1 axis can also have protective, anti-inflammatory effects. During influenza A virus infection, BLT1 signaling in macrophages suppresses the activation of the NLRP3 inflammasome, thereby reducing the release of highly inflammatory cytokines IL-1β and IL-18 and mitigating lung damage.[1] BLT1 signaling also enhances macrophage responsiveness to TLR ligands by modulating the expression of microRNAs that regulate key signaling proteins like MyD88.[15][16]

Dendritic Cells (DCs)

In dendritic cells, BLT1 expression defines functionally distinct subsets that shape the adaptive immune response. BLT1 signaling in DCs can promote the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-12.[11] This, in turn, modulates the differentiation of T helper cells, particularly promoting Th1 and Th17 lineages, which are critical for cell-mediated immunity but also implicated in autoimmune diseases.[11]

Quantitative Data on BLT1 Function

The following tables summarize key quantitative data related to BLT1 ligand binding and its role in mediating cellular responses.

Table 1: Ligand Binding Affinities for LTB4 Receptors

| Receptor | Ligand | Binding Affinity (Kd) | Cell Type / System | Reference |

| BLT1 | LTB4 | ~0.1 - 2 nM | Leukocytes | [6] |

| BLT2 | LTB4 | ~20 nM | Various | [6] |

Table 2: BLT1-Mediated Cellular Responses

| Cell Type | Response | Stimulus | Concentration | Quantitative Effect | Reference |

| Human Neutrophils | Chemotaxis | LTB4 | 1 nM | Significant migration across endothelium | [17] |

| Human Neutrophils | Chemotaxis | LTB4 | 1 µM | Optimal migration under agarose | [12] |

| Murine Macrophages | Phagocytosis | LTB4 | 100 nM | ~1.8-fold increase in zymosan uptake | [10] |

| Murine Macrophages | Chemotaxis | LTB4 | 100 nM | Peak migration in vitro | [3] |

| BLT1-/- Mouse Model | Neutrophil Infiltration | Spinal Cord Injury | N/A | ~29% reduction in infiltrating neutrophils vs. WT | [13] |

| Aged Mouse Model | IL-6 Gene Expression (VAT) | LPS + BLT1 Antagonist | N/A | Significant reduction vs. LPS alone | [6] |

Key Experimental Protocols

The study of BLT1 function relies on a combination of in vitro and in vivo experimental models. Detailed below are protocols for two fundamental assays.

Protocol 1: In Vitro Neutrophil Chemotaxis Assay (Boyden/Transwell Chamber)

This assay quantifies the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Multi-well Transwell plates (e.g., 24-well with 3-5 µm pore size polycarbonate membranes)

-

Chemoattractant: LTB4 (stock solution in ethanol, diluted in assay buffer)

-

Control and test compounds (e.g., BLT1 antagonists)

-

Assay Buffer: HBSS or RPMI with 0.5% BSA

-

Purified human or murine neutrophils

-

Fixation solution (e.g., methanol) and staining solution (e.g., Giemsa or DAPI)

-

Microscope

Methodology:

-

Preparation: Pre-coat the underside of the Transwell membrane with an adhesion molecule like fibronectin (optional, enhances adhesion). Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in Assay Buffer at a concentration of 1-2 x 10⁶ cells/mL.

-

Assay Setup: Add the chemoattractant (e.g., LTB4 at concentrations ranging from 0.1 nM to 1 µM) or control buffer to the lower wells of the plate.

-

Cell Addition: Place the Transwell inserts into the wells. Add the neutrophil suspension to the upper chamber of each insert. If testing inhibitors, pre-incubate the neutrophils with the compound for 15-30 minutes before adding them to the chamber.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-120 minutes.

-

Quantification:

-

After incubation, remove the inserts. Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

-

Fix and stain the membrane.

-

Mount the membrane on a microscope slide.

-

Count the number of migrated cells on the underside of the membrane in several high-power fields. The results are typically expressed as the number of migrated cells per field or as a chemotactic index (fold increase over control).

-

Visualization of Chemotaxis Assay Workflow```dot

Protocol 2: Intravital Microscopy of Leukocyte Recruitment (Mouse Cremaster Model)

This in vivo technique allows for the direct visualization and quantification of leukocyte-endothelial interactions in response to an inflammatory stimulus.

-

Male mice (e.g., C57BL/6, wild-type and BLT1-/-)

-

Anesthetics (e.g., ketamine/xylazine)

-

Surgical tools for cremaster muscle exteriorization

-

Intravital microscope with a water-immersion objective and recording capabilities

-

Fluorescently labeled antibodies (e.g., anti-Ly6G for neutrophils) (optional)

-

Chemoattractant (e.g., LTB4 or MIP-2)

-

Superfusion buffer (thermostatically controlled, 37°C)

Methodology:

-

Animal Preparation: Anesthetize the mouse and perform a surgical procedure to exteriorize the cremaster muscle. The muscle is spread over a custom stage on the microscope, maintaining its vascular and nerve supply.

-

Superfusion: Continuously superfuse the exposed tissue with warmed, buffered saline to maintain tissue viability.

-

Stimulation: To induce an inflammatory response, apply a chemoattractant like LTB4 either locally via a micropipette or by placing a small agarose gel containing the stimulus onto the muscle tissue. T[4]his establishes a chemotactic gradient.

-

Imaging:

-

Select post-capillary venules (20-40 µm in diameter) for observation.

-

Record video sequences of the venules at baseline and at various time points after stimulation.

-

-

Data Analysis (Offline):

-

Rolling Flux: Count the number of leukocytes rolling past a defined point in the venule per minute.

-

Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds within a 100 µm length of the venule.

-

Transmigration/Extravasation: Count the number of leukocytes that have migrated out of the venule into the surrounding tissue.

-

Crawling Velocity: Track the movement of individual adherent neutrophils along the endothelium using image analysis software (e.g., ImageJ).

-

The BLT1 receptor is a central and non-redundant component of the innate immune response. Its ability to potently drive the recruitment and activation of key myeloid cells, particularly neutrophils, places the LTB4-BLT1 axis at the heart of acute inflammation. However, emerging evidence reveals a more nuanced role, with BLT1 signaling also contributing to the resolution of inflammation and the modulation of macrophage and dendritic cell functions that bridge the innate and adaptive immune systems. The complexity of its signaling and its context-dependent functions—ranging from pro-inflammatory amplification to anti-inflammatory regulation—underscore its importance. For drug development professionals, BLT1 remains a high-value target for inflammatory diseases, while for researchers, its intricate biology continues to offer new insights into the fundamental mechanisms of immunity and host defense.

References

- 1. The LTB4-BLT1 axis attenuates influenza-induced lung inflammation by suppressing NLRP3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LTB4 causes macrophage–mediated inflammation and directly induces insulin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tracking Neutrophil Intraluminal Crawling, Transendothelial Migration and Chemotaxis in Tissue by Intravital Video Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leukotriene B4 synthesis and neutrophil chemotaxis in chronic granulocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrophage LTB4 drives efficient phagocytosis of Borrelia burgdorferi via BLT1 or BLT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leukotriene B4 Augments and Restores FcγRs-dependent Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Secretive Life of Neutrophils Revealed by Intravital Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The LTB4-BLT1 Axis Mediates Neutrophil Infiltration and Secondary Injury in Experimental Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Leukotriene B4 enhances the generation of pro-inflammatory microRNAs to promote MyD88-dependent macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Too much of a good thing: How modulating LTB4 actions restore host defense in homeostasis or disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of leukotriene B4-induced neutrophil migration through different cellular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Leukotriene B4-Neutrophil Elastase Axis Drives Neutrophil Reverse Transendothelial Cell Migration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the LTB4/BLT-1 Axis in Inflammatory Disease Pathogenesis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to the Leukotriene B4 Receptor 1 (BLT-1)

Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator rapidly synthesized from arachidonic acid by the sequential action of 5-lipoxygenase (5-LO) and LTA4 hydrolase (LTA4H) in response to inflammatory stimuli[1]. Its effects are primarily mediated through two G-protein coupled receptors (GPCRs), this compound and BLT-2[2][3]. This compound is the high-affinity receptor for LTB4, with a dissociation constant (Kd) in the low nanomolar range (~0.1-2 nM), and its expression is largely restricted to hematopoietic cells, particularly myeloid leukocytes and effector T cells[2][4]. In contrast, BLT-2 is a lower-affinity receptor (~20 nM) with a broader expression profile[2].

The LTB4/BLT-1 signaling axis is a critical component of the innate and adaptive immune response. It functions as a powerful chemoattractant, guiding leukocytes to sites of inflammation, and also acts to activate these cells, amplifying the inflammatory cascade[1][5]. Due to its central role in leukocyte recruitment and activation, the LTB4/BLT-1 pathway has been implicated in the pathogenesis of a wide array of acute and chronic inflammatory diseases, including asthma, rheumatoid arthritis, inflammatory bowel disease, and psoriasis[1][6]. This guide provides an in-depth overview of the this compound signaling pathway, its function in key immune cells, its role in disease, and the experimental methodologies used for its study.

This compound Signaling Pathways

Upon binding its ligand, LTB4, this compound undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gi and Gq classes[7][8]. The dissociation of the G-protein subunits initiates multiple downstream signaling cascades that orchestrate a range of cellular responses crucial for inflammation.

-

Gαi-mediated Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. More significantly, the dissociated βγ subunits activate Phospholipase Cβ (PLCβ) and Phosphoinositide 3-kinase (PI3K)[7][9].

-

PLCβ Activation: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+), while DAG activates Protein Kinase C (PKC)[9][10]. This cascade is essential for processes like degranulation and oxidative burst in neutrophils.

-

PI3K Activation: The PI3K/Akt pathway is crucial for cell survival, proliferation, and chemotaxis.

-

-

Gαq-mediated Pathway: The Gαq subunit also activates PLCβ, reinforcing the calcium signaling and PKC activation pathway[7].

-

MAPK Activation: Downstream of these initial events, this compound signaling engages the Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK1/2 and JNK, which regulate gene expression for pro-inflammatory cytokines and chemokines[7][11].

These signaling events culminate in the key functional responses of leukocytes: chemotaxis (directed cell migration), adhesion to endothelial cells, degranulation, generation of reactive oxygen species (ROS), and the production of inflammatory cytokines[1][12][13].

Role of this compound in Immune Cell Function

This compound is differentially expressed on various immune cells, where it mediates distinct, cell-specific functions that are critical for orchestrating the inflammatory response.

Table 1: Expression and Function of this compound in Key Immune Cells

| Cell Type | Key Functions Mediated by this compound | Pathophysiological Relevance | Citations |

|---|---|---|---|